molecular formula C19H21NO4S B2542243 N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034439-01-3

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2542243
CAS No.: 2034439-01-3
M. Wt: 359.44
InChI Key: LUHGNAGZFUCOOF-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of isochroman derivatives, followed by sulfonylation and amide formation. Common reagents include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group to thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)acetamide
  • N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)butanamide

Uniqueness

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide is unique due to its specific structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds. Its isochroman moiety and sulfonyl amide group contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-19(10-11-25(22,23)18-8-2-1-3-9-18)20-13-17-12-15-6-4-5-7-16(15)14-24-17/h1-9,17H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHGNAGZFUCOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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